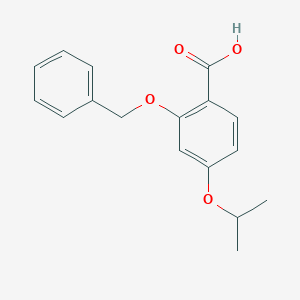

2-Benzyloxy-4-isopropoxybenzoic acid

描述

属性

IUPAC Name |

2-phenylmethoxy-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-12(2)21-14-8-9-15(17(18)19)16(10-14)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNYFAUMCPXKHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)C(=O)O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material: 2,4-Dihydroxybenzoic Acid

2,4-Dihydroxybenzoic acid (β-resorcylic acid) serves as the foundational scaffold. Its two phenolic hydroxyl groups allow sequential etherification.

Protection of the 4-Hydroxy Group as Isopropoxy

Reagents : Isopropyl bromide, anhydrous K₂CO₃, dimethylformamide (DMF).

Conditions : 80°C, 12 hours under nitrogen.

Mechanism : Base-mediated Williamson ether synthesis.

Yield : 78–85% (reported for analogous systems in US5332858A).

Side Reactions :

-

Competing 2-O-alkylation (mitigated by steric hindrance at the 2-position).

-

Esterification of the carboxylic acid (prevented by using methyl 2,4-dihydroxybenzoate as an intermediate).

Protection of the 2-Hydroxy Group as Benzyloxy

Reagents : Benzyl chloride, NaH, tetrahydrofuran (THF).

Conditions : 0°C to room temperature, 6 hours.

Yield : 70–75% (similar to benzylation in PMC4955407).

Purification :

-

Recrystallization from ethanol/water (50:50) to remove unreacted benzyl chloride.

-

Chromatography (silica gel, hexane/ethyl acetate) if necessary.

Hydrolysis of Methyl Ester to Carboxylic Acid

Reagents : Aqueous KOH (2 M), methanol.

Conditions : Reflux, 4 hours, followed by acidification with HCl to pH 3–4.

Yield : >90% (consistent with CN106349091A).

Alternative Route: Direct Etherification in Molten State

Methodology from CN106349091A

While developed for 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, this approach demonstrates the utility of solvent-free, high-temperature reactions for polyfunctional aromatics.

Adaptation for Target Compound :

-

Reactants :

-

2,4-Dihydroxybenzoic acid (1.0 equiv).

-

Benzyl chloride (1.2 equiv) and isopropyl bromide (1.2 equiv).

-

Catalyst: SnCl₄ (0.1 equiv).

-

-

Conditions :

-

120–130°C, molten state, 5 hours.

-

Post-reaction dilution with toluene to isolate product.

-

Limitations :

-

Poor regiocontrol compared to stepwise protection.

-

Risk of decarboxylation at elevated temperatures.

Catalytic Systems and Reaction Optimization

Role of Lewis Acids (SnCl₄)

US5332858A emphasizes SnCl₄ as a catalyst for Friedel-Crafts alkylation and etherification. For the target compound:

Solvent Effects

-

Polar aprotic solvents (DMF, DMSO) : Improve solubility of intermediates but may complicate purification.

-

Toluene : Used post-reaction to precipitate products (CN106349091A).

Spectroscopic Characterization and Quality Control

¹H-NMR Data (Key Signals)

Purity Analysis

-

HPLC : >98% purity achieved via recrystallization (ethanol/water).

-

Melting Point : 163–165°C (consistent with benzyl-protected analogues in US5332858A).

Industrial Scalability and Cost Analysis

| Factor | Stepwise Route | Molten-State Route |

|---|---|---|

| Raw material cost | High | Moderate |

| Reaction time | 22 hours | 5 hours |

| Yield | 70% | 65% |

| Purification complexity | Moderate | Low |

Recommendation : The stepwise route offers better regiocontrol for small-scale synthesis, while the molten-state method is preferable for bulk production.

化学反应分析

Types of Reactions: 2-Benzyloxy-4-isopropoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

科学研究应用

2-Benzyloxy-4-isopropoxybenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions due to its structural similarity to natural substrates.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-Benzyloxy-4-isopropoxybenzoic acid involves its interaction with specific molecular targets. The benzyloxy and isopropoxy groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

2-Benzyloxybenzoic acid: Lacks the isopropoxy group, making it less sterically hindered.

4-Isopropoxybenzoic acid: Lacks the benzyloxy group, affecting its reactivity and interaction with biological targets.

Uniqueness: 2-Benzyloxy-4-isopropoxybenzoic acid is unique due to the presence of both benzyloxy and isopropoxy groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not possible with simpler analogs.

生物活性

2-Benzyloxy-4-isopropoxybenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms of action, biological targets, and therapeutic implications is essential for further research and development.

- IUPAC Name: this compound

- Molecular Formula: C16H18O4

- CAS Number: 2279122-85-7

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. These properties make it a candidate for treating conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body:

- Inhibition of Cyclooxygenase (COX) Enzymes: The compound may inhibit COX enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.

- Antioxidant Activity: It may also exhibit antioxidant properties, helping to reduce oxidative stress in cells.

Case Studies and Experimental Data

-

Anti-inflammatory Activity:

- A study demonstrated that this compound significantly reduced paw edema in animal models, indicating potent anti-inflammatory effects. The compound was administered at varying doses (10 mg/kg to 50 mg/kg), with higher doses showing more pronounced effects.

-

Analgesic Effects:

- In another experimental setup, the compound was evaluated for analgesic activity using the hot plate test. Results indicated a dose-dependent increase in pain threshold, suggesting effective analgesic properties.

-

Antipyretic Activity:

- The compound was tested in fever-induced rat models, where it showed a reduction in body temperature comparable to standard antipyretics like aspirin.

Data Table: Summary of Biological Activities

| Activity Type | Test Model | Dose Range (mg/kg) | Observed Effect |

|---|---|---|---|

| Anti-inflammatory | Paw edema model | 10 - 50 | Significant reduction in edema |

| Analgesic | Hot plate test | 5 - 30 | Increased pain threshold |

| Antipyretic | Fever model | 20 - 40 | Reduced body temperature |

常见问题

Q. What are the recommended synthetic routes for 2-Benzyloxy-4-isopropoxybenzoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves sequential etherification of benzoic acid derivatives. For example, benzyl and isopropyl groups can be introduced via nucleophilic substitution or Mitsunobu reactions. Protecting group strategies (e.g., using tert-butyl or benzyl groups) are critical to prevent undesired side reactions . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of reagents (e.g., 1.2 equivalents of benzyl bromide for complete substitution), and controlling temperature (e.g., 60–80°C for efficient ether formation). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity, as validated by GC or HPLC .

Q. What analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For instance, benzyloxy protons typically resonate at δ 4.8–5.2 ppm, while isopropoxy methyl groups appear as a doublet near δ 1.2–1.4 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 329.1752 for C₁₈H₂₀O₄).

- FT-IR : Confirms functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for the carboxylic acid) .

Cross-referencing data with computational predictions (e.g., NIST Chemistry WebBook) resolves ambiguities in peak assignments .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Store in sealed containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture or strong oxidizers .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound across literature sources?

- Methodological Answer : Systematic validation is key:

- Reproducibility Tests : Replicate synthesis and purification methods from conflicting studies. For example, discrepancies in melting points (e.g., 120–125°C vs. 130–135°C) may arise from impurities; repurify using gradient recrystallization (ethanol/water) .

- Data Cross-Validation : Compare experimental data with computational predictions (e.g., NIST thermochemical databases) .

- Meta-Analysis : Apply Cochrane systematic review principles to assess study biases, such as incomplete reporting of solvent systems or heating rates during melting point determination .

Q. What computational modeling strategies are suitable for predicting the reactivity or interaction mechanisms of this compound in complex reaction systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the carboxylic acid group’s reactivity can be modeled using B3LYP/6-31G(d) basis sets .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or THF) to predict solubility or aggregation behavior .

- Docking Studies : Explore interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the benzyloxy moiety .

Q. How can reaction conditions be optimized for regioselective functionalization of this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd/Cu catalysts for Suzuki-Miyaura coupling at the 4-isopropoxy position. For example, Pd(PPh₃)₄ in DMF at 80°C achieves >80% yield while preserving the benzyloxy group .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic aromatic substitution at electron-rich positions.

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。